molecular formula C10H16BrN3O B1522313 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine CAS No. 446287-01-0

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine

Cat. No. B1522313
CAS RN: 446287-01-0
M. Wt: 274.16 g/mol
InChI Key: OTUKXSGLXABEOK-UHFFFAOYSA-N
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Description

The compound “2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine” has a molecular formula of C8H12BrN3O . It is a chemical compound that is not widely documented, and specific details about its use and properties are limited in the available literature .

Scientific Research Applications

Potential Antipsychotic Agents

Research into pyrazine derivatives has identified compounds with potent antidopaminergic properties, which could be relevant to the development of antipsychotic medications. For example, a study by Högberg et al. (1990) explored a series of 5-substituted benzamides, highlighting their high potency as inhibitors of dopamine D-2 receptors, which could be suitable for investigations related to dopamine function in both labeled and unlabeled forms (Högberg, Ström, Hall, & Ögren, 1990).

Synthesis via Suzuki Coupling

Jones et al. (1996) presented a Suzuki coupling approach to synthesize pyrazines related to coelenterazine, demonstrating a method to access the pyrazine ring system. This synthesis route might provide insights into the creation of complex pyrazine-based structures for various applications, including luminescent materials (Jones, Keenan, & Hibbert, 1996).

Anticonvulsant Activity

Investigations into 3-aminopyrroles and related structures have identified compounds with significant anticonvulsant activity, providing a foundation for the development of new therapeutic agents. Unverferth et al. (1998) synthesized a series of these compounds, demonstrating their potential with low neurotoxicity and high efficacy in seizure models (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).

Novel Synthesis Approaches

Iddon et al. (2007) explored the N-vinyl group as a protection method for the synthesis of substituted pyrazoles, showcasing innovative approaches to pyrazine and pyrazole derivatization. This work highlights strategies for regioselective synthesis and functional group protection, potentially applicable to a wide range of chemical synthesis endeavors (Iddon, Tønder, Hosseini, & Begtrup, 2007).

properties

IUPAC Name

2-(5-bromopyrazin-2-yl)oxy-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O/c1-3-14(4-2)5-6-15-10-8-12-9(11)7-13-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUKXSGLXABEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674250
Record name 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine

CAS RN

446287-01-0
Record name 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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